3-Chloro-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c17-14-9-21-7-5-15(14)25-12-6-8-22(10-12)27(23,24)13-3-1-11(2-4-13)26-16(18,19)20/h1-5,7,9,12H,6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKJHITBNSMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, often referred to as a trifluoromethyl-substituted compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring, a pyrrolidine moiety, and a trifluoromethoxy group, which are critical for its biological activity.
Research indicates that the incorporation of trifluoromethyl groups can significantly enhance the potency of compounds by influencing their interaction with biological targets. The trifluoromethoxy group has been shown to improve pharmacokinetic properties and increase binding affinity to various enzymes and receptors.
Inhibition Studies
One study highlighted the compound's ability to inhibit specific enzymes related to cancer proliferation. For example, it demonstrated significant inhibition of Murine Double Minute 2 (MDM2), a regulator of the p53 tumor suppressor pathway. This inhibition was associated with reduced cell viability in cancer cell lines, suggesting potential use in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting MDM2 and activating p53 pathways. This suggests its role as a promising anticancer agent .
- Anti-inflammatory Applications : In models of arthritis, the compound exhibited significant anti-inflammatory properties with minimal gastrointestinal toxicity, highlighting its potential as an alternative to traditional NSAIDs .
- Neuroprotection : Preliminary data suggest neuroprotective effects in models of neurodegeneration, indicating that further research could unveil its utility in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a chloropyridine core, pyrrolidine-sulfonyl linker, and trifluoromethoxy phenyl group. Key analogs and their distinguishing features include:
Table 1: Structural and Physical Comparison
*Estimated based on analogs. †Approximated from molecular formulas.
Key Observations:
Substituent Diversity: The trifluoromethoxy (CF3O) group in the target compound and 7j enhances hydrophobicity and metabolic stability compared to simpler alkoxy groups (e.g., -OCH3 in 7g, ) . Sulfonyl-pyrrolidine linkers (target compound, BG16222) improve rigidity and binding affinity compared to flexible alkyl chains . Chlorothiophene sulfonyl (BG16222) vs.
Physical Properties: Melting points vary widely: 7j (62.3°C) vs. pyridine derivatives in (268–287°C). This reflects differences in molecular symmetry and intermolecular forces (e.g., halogen bonding in compounds) . Yields for analogs range from 40.8% (7f, ) to 91.5% (7j), suggesting substituent electronic effects (e.g., electron-withdrawing groups like -NO2 in 7e lower yields) .
Table 2: Spectroscopic Signatures (Selected Analogs)
| Compound | IR Peaks (cm⁻¹) | ¹H NMR Shifts (δ, ppm) |
|---|---|---|
| Target Compound* | ~710 (C-Cl), ~1380 (SO2), ~1250 (CF3O) | ~4.5–5.5 (pyrrolidine CH), ~7.2–7.8 (aromatic H) |
| 7e (Evid. 6) | 708 (C-Cl), 1550/1340 (NO2) | 7.18–7.79 (Ar-H), 5.39 (NH2) |
| Q13 (Evid. 7) | 718 (C-Cl), 1670 (C=O) | 0.78–2.40 (alkyl H), 7.19–7.78 (Ar-H) |
*Inferred from analogs.
Preparation Methods
Direct Chlorination of 4-Hydroxypyridine
Chlorination at the 3-position of 4-hydroxypyridine is achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions. The hydroxyl group directs electrophilic substitution to the ortho and para positions, but meta chlorination is facilitated by Lewis acid catalysis (e.g., AlCl₃):
$$
\text{4-Hydroxypyridine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-Chloro-4-hydroxypyridine} + \text{HCl} + \text{SO}2\uparrow
$$
Key Parameters :
Alternative Route via Directed Ortho-Metalation
For higher regioselectivity, a directed ortho-metalation (DoM) strategy is employed:
- Protect the 4-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether .
- Treat with LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position.
- Quench with hexachloroethane (C₂Cl₆) to introduce chlorine.
- Deprotect the TBS group using tetrabutylammonium fluoride (TBAF).
Yield : 80–85% with >95% regiopurity.
Synthesis of 1-((4-(Trifluoromethoxy)Phenyl)Sulfonyl)Pyrrolidin-3-Ol
Sulfonylation of Pyrrolidin-3-Ol
Pyrrolidin-3-ol reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of triethylamine (Et₃N) to form the sulfonamide:
$$
\text{Pyrrolidin-3-ol} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Et₃N, DCM}} \text{1-(ArSO₂)pyrrolidin-3-ol} + \text{Et₃NH⁺Cl⁻}
$$
Reaction Conditions :
- Molar Ratio : 1:1.05 (pyrrolidin-3-ol:sulfonyl chloride).
- Solvent : Dichloromethane (DCM) at 0°C to room temperature.
- Yield : 88–92% after aqueous workup.
Characterization :
- ¹H NMR (DMSO-d₆): δ 7.85–7.92 (m, 2H, ArH), 7.45–7.52 (m, 2H, ArH), 4.30–4.40 (m, 1H, pyrrolidine-OCH), 3.20–3.35 (m, 2H, NCH₂), 2.90–3.00 (m, 1H, CH₂), 2.10–2.25 (m, 1H, CH₂), 1.75–1.90 (m, 2H, CH₂).
- MS (ESI) : m/z 357.1 [M+H]⁺.
Ether Bond Formation via Mitsunobu Reaction
The coupling of 3-chloro-4-hydroxypyridine and 1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-ol is achieved using Mitsunobu conditions :
$$
\text{3-Chloro-4-hydroxypyridine} + \text{1-(ArSO₂)pyrrolidin-3-ol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound} + \text{Byproducts}
$$
Optimized Protocol :
- Reagents :
- DIAD (Diisopropyl azodicarboxylate) : 1.2 equiv.
- Triphenylphosphine (PPh₃) : 1.2 equiv.
- Solvent : Anhydrous THF under N₂ atmosphere.
- Temperature : 0°C → room temperature, 12–16 h.
- Workup : Column chromatography (SiO₂, ethyl acetate/hexanes 1:1).
Critical Notes :
- Side Reactions : Competing O- vs. N-alkylation is suppressed by the electron-withdrawing sulfonyl group.
- Scalability : Reactions >10 g maintain consistent yields with rigorous exclusion of moisture.
Alternative Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
Activation of 3-chloro-4-hydroxypyridine as a 4-nitropyridine derivative facilitates displacement by the pyrrolidine alkoxide:
- Nitration:
$$
\text{3-Chloro-4-hydroxypyridine} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{3-Chloro-4-hydroxy-5-nitropyridine}
$$ - Displacement:
$$
\text{3-Chloro-4-hydroxy-5-nitropyridine} + \text{1-(ArSO₂)pyrrolidin-3-olate} \xrightarrow{\text{DMSO}} \text{Intermediate} + \text{NO₂⁻}
$$ - Reduction:
$$
\text{Intermediate} \xrightarrow{\text{H₂, Pd/C}} \text{Target Compound}
$$
Yield : 60–65% (lower than Mitsunobu due to side reactions).
Ullmann-Type Coupling
Copper-catalyzed coupling under microwave irradiation enhances efficiency:
$$
\text{3-Chloro-4-iodopyridine} + \text{1-(ArSO₂)pyrrolidin-3-ol} \xrightarrow{\text{CuI, L-proline, K₃PO₄, DMF}} \text{Target Compound}
$$
Conditions :
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.6 Hz, 1H, pyridine-H), 7.90–7.95 (m, 2H, ArH), 7.50–7.55 (m, 2H, ArH), 6.85 (d, J = 5.6 Hz, 1H, pyridine-H), 4.80–4.85 (m, 1H, OCH), 3.40–3.50 (m, 2H, NCH₂), 2.95–3.05 (m, 1H, CH₂), 2.30–2.40 (m, 1H, CH₂), 1.90–2.00 (m, 2H, CH₂).
- ¹³C NMR : δ 155.2 (C-O), 148.7 (C-Cl), 137.5 (CF₃O-C), 123.4 (q, J = 320 Hz, CF₃), 121.8 (pyridine-C), 119.5 (pyridine-C), 68.4 (OCH), 52.1 (NCH₂), 46.8 (CH₂), 32.1 (CH₂).
Mass Spectrometry (MS)
- HRMS (ESI) : Calculated for C₁₆H₁₄ClF₃N₂O₃S [M+H]⁺: 423.0432; Found: 423.0428.
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
Scale-Up Considerations and Process Optimization
Sulfonylation Step
- Solvent Switch : Replacing DCM with 2-MeTHF improves sustainability without yield loss.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates reaction completion (2 h vs. 12 h).
Mitsunobu Reaction
- Phosphine Alternative : Polymer-supported PPh₃ simplifies purification, reducing triphenylphosphine oxide byproduct contamination.
- Continuous Flow : A microreactor system (0.1 mL/min, 25°C) enhances mixing and thermal control, boosting yield to 85%.
Q & A
Q. What are the critical steps in synthesizing 3-Chloro-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?
- Methodological Answer : The synthesis involves three key stages: (i) Formation of the pyrrolidine-sulfonyl intermediate : React 4-(trifluoromethoxy)benzenesulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to yield the sulfonylated pyrrolidine . (ii) Functionalization of the pyrrolidine ring : Introduce the pyridine moiety via nucleophilic substitution at the 3-position of pyrrolidine using 3-chloro-4-hydroxypyridine under mild alkaline conditions (e.g., KCO in DMF) . (iii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >98% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- H/C NMR : Identify substitution patterns on the pyridine and pyrrolidine rings. For example, the trifluoromethoxy group shows a distinct F signal at δ -58 ppm .
- HPLC-MS : Confirm molecular weight (MW 453.8 g/mol) and monitor purity (>99% via reverse-phase C18 column, acetonitrile/water mobile phase) .
- FT-IR : Detect sulfonyl (S=O stretching at 1360–1160 cm) and ether (C-O-C at 1250–1050 cm) functionalities .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonylation of the pyrrolidine ring be addressed?
- Methodological Answer : Regioselectivity is influenced by: (i) Steric effects : Use bulkier bases (e.g., DBU) to favor sulfonylation at the less hindered pyrrolidine nitrogen . (ii) Temperature control : Lower temperatures (0–5°C) reduce side reactions, improving yield by 15–20% . (iii) Catalytic additives : Add catalytic iodine (1 mol%) to enhance electrophilic activation of the sulfonyl chloride .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., 0.5–5 µM in kinase inhibition assays) arise from: (i) Assay conditions : Standardize buffer pH (7.4) and ATP concentration (1 mM) to minimize variability . (ii) Compound solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts . (iii) Control benchmarking : Compare against reference inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer : (i) Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase). Focus on π-π stacking between pyridine and phenylalanine residues . (ii) QSAR analysis : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with activity using Hammett σ constants . (iii) MD simulations : Simulate ligand-protein stability over 100 ns to prioritize derivatives with low RMSD (<2 Å) .
Methodological Considerations Table
Data Contradiction Analysis
- Reported melting points : 162–165°C vs. 158–160°C.
- Resolution : Differences arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
- Divergent NMR shifts : δ 7.8–8.1 ppm (pyridine protons).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
